![molecular formula C3H3N3O3 B1252880 Cyamelide CAS No. 462-02-2](/img/structure/B1252880.png)
Cyamelide
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Overview
Description
Cyamelide is a trioxane.
Scientific Research Applications
Polymer Research : Cyamelide has been studied in the context of polymer research. Liu, Hatanaka, and Miyasaka (2020) investigated the polymer of isocyanic acid, referred to as cyamelide, and characterized it using various spectroscopic methods and theoretical calculations. They identified cyamelide as a stable polymer of urea, polyuret, with nonbonding flat bands, which has potential applications in designing new types of magnetic materials (Liu, Hatanaka & Miyasaka, 2020).
Cytochrome P450 Research : Cyamelide has also been involved in research related to cytochrome P450, a family of enzymes significant in drug metabolism. Research by Purnapatre, Khattar, and Saini (2008) highlighted the use of cytochrome P450 (CYP) enzymes in identifying active or inactive metabolites of therapeutic drugs, including their role in the discovery and development of target-based anticancer drugs. Cyamelide may have implications in this area, particularly in understanding the pharmacokinetics and metabolism of various compounds (Purnapatre, Khattar & Saini, 2008).
Drug Delivery Research : In the field of drug delivery, cyclodextrins, a class of compounds related to cyamelides, have been extensively researched. Davis and Brewster (2004) reviewed cyclodextrin-based pharmaceutics, highlighting their role in improving the bioavailability of drugs. Cyclodextrins, like cyamelides, form water-soluble inclusion complexes with small molecules, which is crucial in pharmaceutical applications (Davis & Brewster, 2004).
Immunology and Cancer Treatment : Low-dose cyclophosphamide, a compound related to cyamelides, has been used in conjunction with active specific immunotherapy in patients with advanced melanoma and other metastatic cancers. Bass and Mastrangelo (1998) reviewed the use of cyclophosphamide to augment immune responses, indicating the potential of cyamelide-related compounds in immunopotentiation and cancer therapy (Bass & Mastrangelo, 1998).
properties
CAS RN |
462-02-2 |
---|---|
Molecular Formula |
C3H3N3O3 |
Molecular Weight |
129.07 g/mol |
IUPAC Name |
1,3,5-trioxane-2,4,6-triimine |
InChI |
InChI=1S/C3H3N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChI Key |
SMEDVXJKKOXLCP-UHFFFAOYSA-N |
SMILES |
C1(=N)OC(=N)OC(=N)O1 |
Canonical SMILES |
C1(=N)OC(=N)OC(=N)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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